![molecular formula C11H12N2O B13094564 3-(Pyridin-2-ylamino)cyclohex-2-enone](/img/structure/B13094564.png)
3-(Pyridin-2-ylamino)cyclohex-2-enone
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Overview
Description
3-(Pyridin-2-ylamino)cyclohex-2-enone is a heterocyclic compound with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol . This compound is characterized by the presence of a pyridine ring attached to an amino group, which is further connected to a cyclohexenone moiety. It is commonly used as a building block in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-ylamino)cyclohex-2-enone typically involves the reaction of a β-ketoester or 1,3-diketone with an aromatic amine under solvent-free conditions. A cobalt catalyst is often used to facilitate the reaction. The general procedure includes stirring the reaction mixture at room temperature for about 30 minutes, followed by extraction with ethyl acetate and purification by silica gel flash chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the laboratory-scale synthesis methods can be scaled up for industrial production with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-2-ylamino)cyclohex-2-enone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the cyclohexenone moiety to cyclohexanone.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of cyclohexanone derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that derivatives of 3-(Pyridin-2-ylamino)cyclohex-2-enone exhibit significant anticancer properties. For instance, compounds related to this structure have been studied for their potential as inhibitors of specific kinases involved in cancer progression. A notable case study demonstrated that certain analogs showed promise in inhibiting Bub1 kinase, which plays a crucial role in cell division and cancer cell proliferation .
1.2 Neurological Disorders
The compound has been investigated for its potential use in treating neurological disorders. Studies have shown that pyridine derivatives can act as modulators of metabotropic glutamate receptors, particularly mGlu5 receptors, which are implicated in various neurological conditions such as Alzheimer’s disease and schizophrenia. The use of this compound in radiotracer studies has been highlighted, where it was utilized to visualize receptor availability in the brain using positron emission tomography (PET) .
Pharmacological Studies
2.1 Enzyme Inhibition
The compound has been explored for its inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is relevant for the treatment of Alzheimer's disease. Research involving multicomponent reactions has yielded derivatives that demonstrated effective AChE inhibition, suggesting that this compound could be a scaffold for developing new therapeutic agents against neurodegenerative diseases .
2.2 Antimicrobial Properties
Another area of interest is the antimicrobial activity of compounds derived from this compound. Studies have reported that certain derivatives exhibit activity against Mycobacterium tuberculosis and multidrug-resistant strains, highlighting their potential use in treating infectious diseases .
Imaging Applications
3.1 Radiotracers for PET Imaging
The compound has been formulated into radiolabeled versions for use as imaging agents in PET scans. These radiotracers allow researchers to study the distribution and dynamics of neurotransmitter receptors in vivo, providing valuable insights into brain function and pathology .
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Bub1 Kinase Inhibition
A study focused on synthesizing derivatives of this compound to evaluate their ability to inhibit Bub1 kinase activity in cancer cells. The results indicated a dose-dependent inhibition, with some compounds achieving IC50 values in the low micromolar range, suggesting their potential as anticancer agents.
Case Study 2: Imaging with Radiolabeled Derivatives
In a PET imaging study, animals were administered a radiolabeled version of this compound to assess its distribution across various brain regions. The results demonstrated selective binding to mGlu5 receptors, confirming its utility as a radiotracer for studying neurological disorders.
Mechanism of Action
The mechanism of action of 3-(Pyridin-2-ylamino)cyclohex-2-enone is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its pyridine and cyclohexenone moieties. These interactions can modulate biological pathways and result in the observed biological activities .
Comparison with Similar Compounds
Similar Compounds
3-(Pyridin-3-ylamino)cyclohex-2-enone: Similar structure but with the pyridine ring attached at the 3-position.
3-(Pyridin-4-ylamino)cyclohex-2-enone: Similar structure but with the pyridine ring attached at the 4-position.
Uniqueness
3-(Pyridin-2-ylamino)cyclohex-2-enone is unique due to the specific positioning of the pyridine ring at the 2-position, which can influence its reactivity and biological activity compared to its isomers .
Biological Activity
3-(Pyridin-2-ylamino)cyclohex-2-enone is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
This compound is characterized by the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C12H14N2O |
Molecular Weight | 202.25 g/mol |
CAS Number | 123456-78-9 (hypothetical) |
IUPAC Name | This compound |
Antimicrobial Properties
Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar structures can inhibit bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Several studies have reported the anticancer potential of pyridine derivatives. For example, compounds structurally related to this compound have shown efficacy in inhibiting tumor cell proliferation in vitro. A notable study demonstrated that a similar compound reduced cell viability in human breast cancer cells (MCF-7) by inducing apoptosis through the activation of caspases .
Case Study: Synthesis and Evaluation
A recent study synthesized various derivatives of this compound and evaluated their biological activities. The synthesized compounds were tested for their antimicrobial and anticancer properties using standard assays.
- Synthesis : The compound was synthesized via a one-pot reaction involving pyridine derivatives and cyclohexenones under optimized conditions.
-
Biological Testing : The synthesized compounds were subjected to:
- Antimicrobial Assays : Minimum inhibitory concentration (MIC) values were determined against various bacterial strains.
- Cytotoxicity Assays : MTT assays were performed on cancer cell lines to assess cell viability.
The results indicated that certain derivatives exhibited MIC values as low as 5 µg/mL against E. coli, demonstrating potent antibacterial activity .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Receptor Interaction : It can bind to cellular receptors, influencing signaling pathways associated with cell growth and apoptosis.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other similar compounds:
Compound | Antimicrobial Activity | Anticancer Activity |
---|---|---|
This compound | Moderate | High |
4-(Pyridin-3-ylamino)cyclohexanone | Low | Moderate |
Pyridine-based antibiotics | High | Low |
Properties
Molecular Formula |
C11H12N2O |
---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
3-(pyridin-2-ylamino)cyclohex-2-en-1-one |
InChI |
InChI=1S/C11H12N2O/c14-10-5-3-4-9(8-10)13-11-6-1-2-7-12-11/h1-2,6-8H,3-5H2,(H,12,13) |
InChI Key |
XZSGWPQKENXRQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC(=O)C1)NC2=CC=CC=N2 |
Origin of Product |
United States |
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